molecular formula C6H6FNO B045670 2-Fluoro-6-methoxypyridine CAS No. 116241-61-3

2-Fluoro-6-methoxypyridine

Cat. No. B045670
M. Wt: 127.12 g/mol
InChI Key: PKZOFECOOLMHMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-6-methoxypyridine and its derivatives often involves multi-step chemical processes that include nitration, fluorodenitration, and methoxylation reactions. An efficient method for synthesizing fluoropyridines through fluorodenitration has been reported, highlighting the versatility of nitropyridines to undergo transformations into fluorinated, hydroxylated, and methoxylated derivatives under mild conditions (Kuduk, Dipardo, & Bock, 2005). Additionally, the synthesis of complex pyridine derivatives emphasizes the strategic use of substitution and oxidation reactions to introduce functional groups selectively (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-methoxypyridine derivatives reveals insights into their interaction mechanisms and potential applications. For instance, the structural analysis of a terpyridine-diphenylacetylene hybrid fluorophore highlights the importance of molecular arrangement for photophysical properties, with the structure determining the efficiency of fluorescence emissions (Ghosh et al., 2015).

Chemical Reactions and Properties

2-Fluoro-6-methoxypyridine participates in various chemical reactions, underlining its reactivity and functional versatility. The compound's ability to engage in nucleophilic substitution reactions forms the basis for synthesizing a wide array of pyridine derivatives with significant biological and photophysical properties. Such reactions facilitate the creation of compounds with potential applications in organic light-emitting diodes (OLEDs) and biomedical analysis, demonstrating the compound's utility across multiple domains (Ershov et al., 2015).

Physical Properties Analysis

The physical properties of 2-Fluoro-6-methoxypyridine derivatives, such as stability and fluorescence, are critically influenced by their molecular structure. For example, the stability against light and heat, coupled with strong fluorescence within a wide pH range, makes certain derivatives valuable as fluorescent labeling reagents in biomedical analysis, showcasing the compound's adaptability and robustness in various conditions (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-6-methoxypyridine, such as reactivity towards different nucleophiles and electrophiles, underpin its broad utility in synthetic chemistry. Its participation in ring-closure reactions to form aziridines and its behavior in nucleophilic substitution reactions highlight the compound's chemical versatility and potential in synthesizing novel organic compounds (Verniest, Colpaert, Van Hende, & De Kimpe, 2007).

Scientific Research Applications

  • Environmental Monitoring : Fluroxypyr- and triclopyr-specific enzyme-linked immunosorbent assays (ELISAs) use derivatives of pyridine metabolites, like 2-Fluoro-6-methoxypyridine, for quantifying these compounds in soil and water. This is important for monitoring the effectiveness of agrochemical herbicides (B. D. J. and J. Hall, 1996).

  • Chemistry of Copper Complexes : In a study on copper complexes with 6-fluoro-2-hydroxypyridine, researchers found that ligand reorganization leads to the oligomerization of di- and tetra-nuclear units. This differs from complexes with 6-chloro ligands, indicating unique properties of fluoro-substituted pyridines (A. J. Blake et al., 1995).

  • Organic Synthesis : An efficient method for synthesizing fluoropyridines, including hydroxy- and methoxypyridines, was developed using tetrabutylammonium fluoride. This approach is useful in the synthesis of various pyridine derivatives under mild conditions (S. Kuduk et al., 2005).

  • Regioselectivity in Organic Synthesis : Deprotometalation of methoxy and fluoro-pyridines in tetrahydrofuran has shown regioselectivity and computed CH acidity relationships. These findings have potential applications in organic synthesis (Madani Hedidi et al., 2016).

  • Medicinal Chemistry : Methoxypyridines, like 2-Fluoro-6-methoxypyridine, are used as masked pyridones in the synthesis of complex molecules such as Lycopodium alkaloids. For instance, the total synthesis of lycoposerramine R, a Lycopodium alkaloid, was achieved using methoxypyridines (Vishnumaya Bisai & R. Sarpong, 2010).

  • Nuclear Imaging : The compound 6-[18F]fluoro-PBR28, related to 2-Fluoro-6-methoxypyridine, shows potential as a novel radiotracer for imaging TSPO 18 kDa in acute neuroinflammation models using positron emission tomography (PET) (Annelaure Damont et al., 2011).

Safety And Hazards

2-Fluoro-6-methoxypyridine is classified as a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-fluoro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZOFECOOLMHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558611
Record name 2-Fluoro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxypyridine

CAS RN

116241-61-3
Record name 2-Fluoro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Gu, K Liu, L Yang, C Xie, M Li, JJ Wang - Chemical Science, 2022 - pubs.rsc.org
… Initially, 2-methyl-2,3-dihydro-1H-inden-1-one (1a) was chosen to explore the nickel-catalyzed enantioselective α-heteroarylation with 2-fluoro-6-methoxypyridine (2a) including C–F …
Number of citations: 3 pubs.rsc.org
V Reiffenrath, M Bremer - Angewandte Chemie International …, 1994 - Wiley Online Library
The synergy of theory and experiment also works for liquid crystals. Relatively simple calculations offer explanations for the unexpected effect of an alkoxy terminus on the dipole …
Number of citations: 35 onlinelibrary.wiley.com
T Umemoto, G Tomizawa - The Journal of Organic Chemistry, 1989 - ACS Publications
JV-Fluoropyridinium salts with either BF4~, SbF6~, or PF6" as a counteranion were treated with excess base such as triethylamine at room temperature to give 2-fluoropyridine in good …
Number of citations: 83 pubs.acs.org
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
… The crude material containing 3-bromo-2-fluoro-6-methoxypyridine as the major component and the title compound as the minor component was purified by flash chromatography (…
Number of citations: 17 pubs.acs.org

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